2-Cyclohexen-1-one

描述

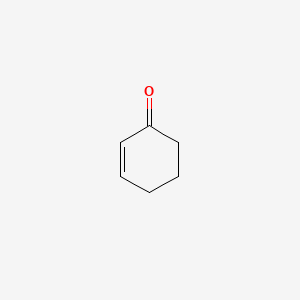

2-Cyclohexen-1-one is an organic compound with the molecular formula C₆H₈O. It is a colorless liquid that is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is also known by other names such as Cyclohex-2-en-1-one and Cyclohexen-2-one .

准备方法

Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one can be synthesized through several methods:

Birch Reduction: This method involves the reduction of phenol using sodium or lithium in liquid ammonia, followed by acid hydrolysis.

Oxidation of Cyclohexene: Cyclohexene can be oxidized using hydrogen peroxide in the presence of vanadium catalysts.

α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the alpha position, followed by treatment with a base.

Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol.

Industrial Production Methods: Industrially, this compound is produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .

化学反应分析

Nucleophilic Additions

2CHO participates in both 1,2- and 1,4-nucleophilic additions, leveraging its electron-deficient double bond:

-

Michael Addition : Organocopper reagents, enolates, and silyl enol ethers undergo conjugate addition to the β-position, forming substituted cyclohexanones. For example, phosphonium silylation yields silyl ether derivatives .

-

Grignard Reagents : 1,2-addition occurs at the carbonyl carbon, producing cyclohexanol derivatives after hydrolysis .

Example Reaction

Diels-Alder Reactions

2CHO acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furans), forming bicyclic or polycyclic structures. This reaction is pivotal in natural product synthesis .

Key Features

-

High regioselectivity due to electron-deficient dienophile.

Epoxidation

Epoxidation with tert-butyl hydroperoxide (TBHP) and DBU proceeds via nucleophilic addition to the α,β-unsaturated system. Kinetic isotope effects (KIE) indicate the rate-limiting step involves C–O bond formation at the β-carbon .

| Parameter | Value/Observation |

|---|---|

| KIE (C3) | ≈1.032 (supports nucleophilic step) |

| Stereoselectivity | Axial addition preference |

Mechanism

Hydrogenation

Selective hydrogenation of 2CHO produces cyclohexanone, a key intermediate in nylon production:

| Method | Catalyst/Electrode | Selectivity | Yield |

|---|---|---|---|

| Batch Reactor | Pt-MCM-41 | 100% | High |

| Electrocatalytic (ECH) | Modified electrodes | Variable | Moderate |

Reaction Pathway

Enzymatic Reduction

Morphinone reductase (MR) catalyzes NADH-dependent reduction of 2CHO to cyclohexanone. Key residues (His-186, Asn-189) mediate hydride transfer from FMNH, though proton donation sources remain unclear .

Comparison with OYE1

-

MR lacks protonated active-site residues, unlike OYE1.

-

Nitrocyclohexene reduction stalls at the nitronate stage in MR .

Oxidation and Metabolic Pathways

2CHO is oxidized to 1,3-cyclohexanedione by microbial enzymes (e.g., 2-cyclohexenone hydratase) and further metabolized to 5-oxocaproic acid . In mammals, cytochrome P-450 systems convert cyclohexene to 2CHO via allylic hydroxylation .

Base-Catalyzed Deprotonation

Strong bases (e.g., LDA) deprotonate 2CHO at positions 4 and 6, forming enolates useful in alkylation or aldol reactions .

Deprotonation Sites

Catalytic Decarboxylation

2CHO facilitates mild decarboxylation of α-amino acids under non-enzymatic conditions, producing aldehydes and CO .

Table 1: Hydrogenation Methods for 2CHO

| Method | Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pt-MCM-41 | H, Batch | Cyclohexanone | 100% |

| Electrocatalytic | Modified Ni | Aqueous, RT | Cyclohexanone | 85% |

Table 2: Epoxidation Kinetic Isotope Effects (KIEs)

| Position | KIE | Mechanistic Insight |

|---|---|---|

| C3 (β) | 1.032 | Nucleophilic addition dominant |

| C2 (α) | 1.010 | Minimal bond cleavage |

科学研究应用

Chemical Properties and Structure

2-Cyclohexen-1-one is characterized by its conjugated double bond system, which enhances its reactivity. It appears as a clear to pale yellow liquid with a pleasant odor and is soluble in various organic solvents. The compound has a flash point of 111°F and is less dense than water .

Synthesis Routes

Several methods exist for synthesizing this compound:

- Birch Reduction : Derived from phenol through Birch reduction, followed by acid hydrolysis.

- Oxidation : Industrially produced via catalytic oxidation of cyclohexene using oxidizing agents like hydrogen peroxide.

- Cyclization Reactions : Can be synthesized from cyclohexanone through α-bromination followed by base treatment .

Pharmaceutical Applications

This compound is extensively used in the pharmaceutical industry due to its ability to serve as a precursor for various biologically active compounds:

- Anti-inflammatory Agents : It is involved in the synthesis of anti-inflammatory drugs and immunostimulants, which may have antitumor properties .

- Eicosanoid Enzyme Inhibitors : Used in the preparation of leukotriene hydroxamate analogs, which are relevant in treating inflammatory conditions .

- Prostaglandins : Important for synthesizing 11-deoxy prostaglandins, which play roles in various physiological processes .

Industrial Applications

In addition to pharmaceuticals, this compound finds applications across several industries:

- Fragrance Industry : Used as an intermediate in synthesizing fragrant compounds.

- Agrochemicals : Serves as a building block for fungicides and herbicides, enhancing crop protection .

- Polymer Production : Employed in manufacturing semipermeable membranes and liquid crystals for electro-optical devices .

Chemical Reactions Involving this compound

The compound participates in several significant chemical reactions:

- Michael Addition : Reacts with nucleophiles such as enolates or silyl enol ethers.

- Diels-Alder Reactions : Engages with electron-rich dienes to form complex cyclic structures.

- Hydrogenation : Selective hydrogenation produces cyclohexanone with high selectivity under specific conditions .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various applications:

- Anti-Gout Treatment : Research indicated that derivatives of this compound showed efficacy in reducing uric acid levels and inflammatory markers in animal models of gout nephropathy. The compound's anti-inflammatory properties were linked to its ability to inhibit pro-inflammatory cytokines .

- Synthesis of Cyclohexenone Derivatives : A study demonstrated the successful synthesis of tricyclic keto diols through a novel three-step annulation process involving this compound, showcasing its importance as a synthetic intermediate .

- Electrocatalytic Hydrogenation Studies : Investigations into the electrocatalytic hydrogenation of this compound revealed its potential for efficient conversion into cyclohexanone using modified electrode materials, emphasizing its relevance in green chemistry applications .

作用机制

2-Cyclohexen-1-one acts as a versatile electrophile in various addition reactions. Its mechanism of action involves the conjugate addition of nucleophiles to the carbonyl group, leading to the formation of various products . The molecular targets and pathways involved include the activation of nucleophiles and the stabilization of transition states during the reaction .

相似化合物的比较

2-Cyclohexen-1-one can be compared with other similar compounds such as:

- Cyclopropenone

- Cyclobutenone

- Cyclopentenone

- Cycloheptenone

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis . Its versatility in forming various products through nucleophilic addition and other reactions sets it apart from similar compounds .

生物活性

2-Cyclohexen-1-one (CHO) is a cyclic ketone with the molecular formula C₆H₈O, recognized for its diverse biological activities and potential applications in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by a six-membered carbon ring with a double bond and a carbonyl group. Its structure allows it to act as an electrophile, making it reactive in various biochemical processes. The compound serves as a precursor in synthesizing other biologically active compounds, particularly cyclohexenone derivatives.

Biological Activities

1. Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic properties. It has been shown to induce sister chromatid exchanges (SCEs), which are markers of genotoxic effects. In vitro studies have demonstrated that CHO can affect cell viability at higher concentrations, suggesting potential applications in cancer research as an antitumor agent .

2. Induction of Enzymatic Activity

CHO has been identified as an inducer of several detoxifying enzymes. For instance, it enhances the activity of quinone reductase (QR) and glutathione S-transferase (GST) in Hepa 1c1c7 hepatoma cells, indicating its potential role in protecting against carcinogenic compounds through enzyme induction . The concentration required to double QR activity was found to be 28 µM .

3. Neurotrophic Effects

A specific derivative of CHO, 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one, has demonstrated neurotrophic activity in cultured neurons from fetal rat cerebral hemispheres. At a concentration of 100 nM, this compound significantly increased cell survival, highlighting its potential for therapeutic applications in neurodegenerative diseases .

4. Anti-hypoxic Effects

In studies involving mice subjected to hypobaric conditions, CHO was found to deplete brain glutathione levels while increasing survival time under hypoxic stress. This suggests that CHO may have protective effects against oxidative stress .

Case Studies

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of CHO and its derivatives, researchers found that these compounds could scavenge free radicals effectively. This property is crucial for developing new antioxidant therapies.

Case Study 2: Metabolic Pathways

Research into the metabolic pathways of CHO revealed that it undergoes enzymatic reduction to form 2-cyclohexen-1-ol. This transformation is facilitated by aldehyde dehydrogenases and is essential for understanding its pharmacokinetics .

Table 1: Biological Activities of this compound

Table 2: Metabolic Conversion of this compound

属性

IUPAC Name |

cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFSEYBSWVRWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024881 | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone | |

| Record name | 2-Cyclohexen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble, Soluble (in ethanol) | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.988-0.998 (20°) | |

| Record name | 2-Cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

3.62 [mmHg] | |

| Record name | 2-Cyclohexen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-68-7, 25512-62-3 | |

| Record name | 2-Cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOHEXEN-1-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445160R1U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。